1-Isopropylpiperazine dihydrochloride
Overview
Description
1-Isopropylpiperazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperazine, characterized by the presence of an isopropyl group attached to the piperazine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another method includes the Ugi reaction, which is a multi-component reaction that forms the piperazine ring through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of isopropylamine with piperazine under controlled conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of 1-isopropylpiperazine.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-Isopropylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isopropylpiperazine dihydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms .
Comparison with Similar Compounds
- 1-Methylpiperazine
- 1-Ethylpiperazine
- 1-Butylpiperazine
Comparison: 1-Isopropylpiperazine dihydrochloride is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to other piperazine derivatives. This uniqueness makes it particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
1-propan-2-ylpiperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)9-5-3-8-4-6-9;;/h7-8H,3-6H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTNXJQQOXWSOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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